molecular formula C13H23N B2808019 (2S)-2-(2-Adamantyl)propan-1-amine CAS No. 2248187-94-0

(2S)-2-(2-Adamantyl)propan-1-amine

Cat. No.: B2808019
CAS No.: 2248187-94-0
M. Wt: 193.334
InChI Key: UISXCPIUCNRCAA-GLFGPFBSSA-N
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Description

(2S)-2-(2-Adamantyl)propan-1-amine is a chiral amine compound characterized by the presence of an adamantyl group attached to a propan-1-amine backbone. Adamantyl groups are known for their bulky, rigid structure, which can influence the compound’s chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(2-Adamantyl)propan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with an adamantane derivative, such as 1-bromoadamantane.

    Formation of Intermediate: The adamantane derivative undergoes a nucleophilic substitution reaction with a suitable amine, such as (S)-2-aminopropane, under basic conditions.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the nucleophilic substitution reaction.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

    Automated Purification Systems: Using automated systems for purification to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(2-Adamantyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The adamantyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various adamantyl derivatives.

Scientific Research Applications

(2S)-2-(2-Adamantyl)propan-1-amine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, such as in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of (2S)-2-(2-Adamantyl)propan-1-amine involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may influence various biochemical pathways, such as neurotransmitter release or signal transduction.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-(2-Adamantyl)propan-1-amine: The enantiomer of the compound, with similar but distinct biological activity.

    1-Adamantylamine: A simpler adamantyl amine with different chemical properties.

    2-Adamantylmethanamine: Another adamantyl derivative with a different substitution pattern.

Uniqueness

(2S)-2-(2-Adamantyl)propan-1-amine is unique due to its specific chiral configuration and the presence of the bulky adamantyl group, which can influence its reactivity and biological activity.

Properties

IUPAC Name

(2S)-2-(2-adamantyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N/c1-8(7-14)13-11-3-9-2-10(5-11)6-12(13)4-9/h8-13H,2-7,14H2,1H3/t8-,9?,10?,11?,12?,13?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UISXCPIUCNRCAA-GLFGPFBSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1C2CC3CC(C2)CC1C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)C1C2CC3CC(C2)CC1C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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